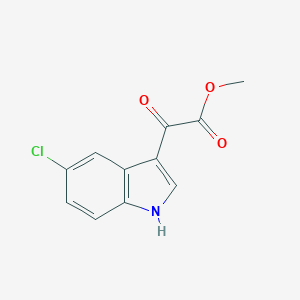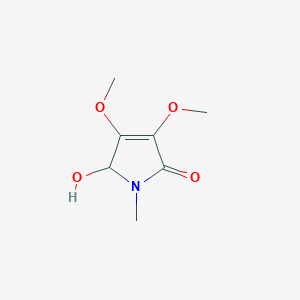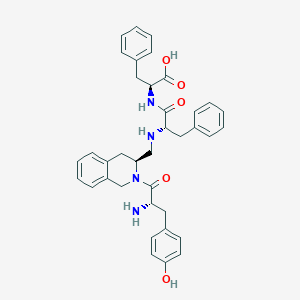
TIPP-psi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TIPP-psi (Tyr-Tic-Phe-Phe-OH) is a synthetic peptide that has been extensively studied for its potential applications in the field of pain management. It belongs to the class of opioid peptides and has been shown to have high affinity and selectivity for the mu-opioid receptor. TIPP-psi has been found to be highly effective in reducing pain, with fewer side effects compared to traditional opioids.
Wirkmechanismus
TIPP-psi exerts its effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding leads to the activation of a signaling pathway that results in the inhibition of pain signals. TIPP-psi has been shown to have high affinity and selectivity for the mu-opioid receptor, which makes it highly effective in reducing pain.
Biochemische Und Physiologische Effekte
TIPP-psi has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain by inhibiting the release of neurotransmitters involved in pain signaling. TIPP-psi has also been shown to produce analgesia without producing respiratory depression, which is a common side effect of traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TIPP-psi is its high selectivity for the mu-opioid receptor, which makes it highly effective in reducing pain with fewer side effects. TIPP-psi has also been found to have a longer duration of action compared to traditional opioids. However, one of the limitations of TIPP-psi is that it is relatively expensive to synthesize, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on TIPP-psi. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the potential use of TIPP-psi in the treatment of drug addiction and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP-psi in humans.
Conclusion
TIPP-psi is a synthetic peptide that has been extensively studied for its potential applications in pain management. It has been shown to be highly effective in reducing pain with fewer side effects compared to traditional opioids. TIPP-psi exerts its effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. It has a range of biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on TIPP-psi, including the development of more efficient synthesis methods and the investigation of its potential use in the treatment of drug addiction and depression.
Synthesemethoden
TIPP-psi is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves sequentially adding amino acids to a growing peptide chain, with each amino acid protected by a specific group to prevent unwanted reactions. After the peptide chain is complete, the protecting groups are removed, and the peptide is purified. The SPPS method is highly efficient and allows for the synthesis of large quantities of peptides with high purity.
Wissenschaftliche Forschungsanwendungen
TIPP-psi has been extensively studied for its potential applications in pain management. It has been shown to be highly effective in reducing pain in animal models and has fewer side effects compared to traditional opioids. TIPP-psi has also been investigated for its potential use in the treatment of drug addiction and depression.
Eigenschaften
CAS-Nummer |
159992-07-1 |
|---|---|
Produktname |
TIPP-psi |
Molekularformel |
C37H40N4O5 |
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
RPKMHCAOERKVEC-DYTOPAQESA-N |
Isomerische SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Kanonische SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Synonyme |
H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH TIPP(psi) tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)
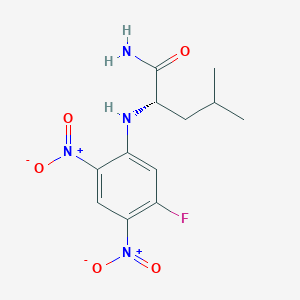


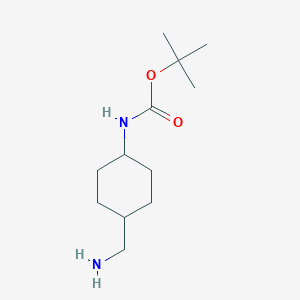
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

